molecular formula C14H8BrF3N4O B10956004 6-bromo-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

6-bromo-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10956004
M. Wt: 385.14 g/mol
InChI Key: PICQUKKGQFETBI-UHFFFAOYSA-N
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Description

6-bromo-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with a bromine atom and a trifluoromethylphenyl group. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various scientific research applications.

Preparation Methods

The synthesis of 6-bromo-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step synthetic routes. One common method starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the bromine atom and the trifluoromethylphenyl group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions. Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

6-bromo-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. .

Scientific Research Applications

6-bromo-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways and cellular functions .

Comparison with Similar Compounds

6-bromo-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide can be compared with other similar compounds, such as:

By comparing these compounds, researchers can identify the unique features and advantages of this compound, such as its specific binding affinity and selectivity for certain targets.

Properties

Molecular Formula

C14H8BrF3N4O

Molecular Weight

385.14 g/mol

IUPAC Name

6-bromo-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C14H8BrF3N4O/c15-8-6-19-12-5-11(21-22(12)7-8)13(23)20-10-4-2-1-3-9(10)14(16,17)18/h1-7H,(H,20,23)

InChI Key

PICQUKKGQFETBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=NN3C=C(C=NC3=C2)Br

Origin of Product

United States

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